molecular formula C23H29N3O B14999109 N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide

N-{3-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]propyl}butanamide

Cat. No.: B14999109
M. Wt: 363.5 g/mol
InChI Key: XPHPTWQBCVCXGR-UHFFFAOYSA-N
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Description

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE is a complex organic compound with a unique structure that combines a benzodiazole ring with a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE typically involves the reaction of 2,5-dimethylbenzyl chloride with 1H-1,3-benzodiazole-2-amine to form an intermediate, which is then reacted with butanoyl chloride to yield the final product. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The benzodiazole ring can bind to specific sites on proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{1-[(2,5-DIMETHYLPHENYL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PROPYL)BUTANAMIDE is unique due to its specific combination of a benzodiazole ring and a butanamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H29N3O

Molecular Weight

363.5 g/mol

IUPAC Name

N-[3-[1-[(2,5-dimethylphenyl)methyl]benzimidazol-2-yl]propyl]butanamide

InChI

InChI=1S/C23H29N3O/c1-4-8-23(27)24-14-7-11-22-25-20-9-5-6-10-21(20)26(22)16-19-15-17(2)12-13-18(19)3/h5-6,9-10,12-13,15H,4,7-8,11,14,16H2,1-3H3,(H,24,27)

InChI Key

XPHPTWQBCVCXGR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NCCCC1=NC2=CC=CC=C2N1CC3=C(C=CC(=C3)C)C

Origin of Product

United States

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